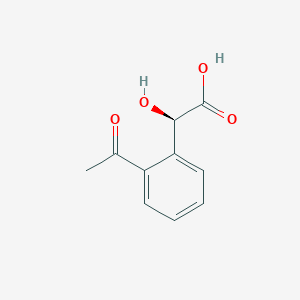

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid

Description

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid (CAS 915971-32-3) is a chiral carboxylic acid derivative characterized by a hydroxyacetic acid backbone substituted with a 2-acetylphenyl group at the α-position. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . The compound’s stereochemistry (R-configuration) and acetyl functional group contribute to its unique physicochemical and biological properties. It is stored under dry conditions at 2–8°C, with applications in pharmaceutical synthesis and biochemical research .

Propriétés

IUPAC Name |

(2R)-2-(2-acetylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)7-4-2-3-5-8(7)9(12)10(13)14/h2-5,9,12H,1H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCSWLJUVZBEAS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595376 | |

| Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915971-32-3 | |

| Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid typically involves the enantioselective addition of an acetyl group to a phenyl ring followed by the introduction of a hydroxyl group. One common method is the asymmetric reduction of 2-(2-Acetylphenyl)-2-oxoacetic acid using chiral catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid may involve large-scale catalytic hydrogenation processes. These methods ensure high yields and enantiomeric purity, which are crucial for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(2-Acetylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of 2-(2-Acetylphenyl)-2-oxoacetic acid or 2-(2-Acetylphenyl)acetic acid.

Reduction: Formation of 2-(2-Hydroxyphenyl)-2-hydroxyacetic acid.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

®-2-(2-Acetylphenyl)-2-hydroxyacetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.

Mécanisme D'action

The mechanism of action of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetyl groups play crucial roles in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The compound belongs to a broader class of α-hydroxyacetic acid derivatives, where substituents on the phenyl ring modulate reactivity, solubility, and bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Reactivity and Bioactivity

- This could enhance its half-life in biological systems compared to non-acetylated analogs .

- Halogenated Derivatives (F, Cl) : Fluorine and chlorine substituents increase lipophilicity (ClogP: 1.2–1.8), improving membrane penetration. Chlorinated analogs are precursors to deuterated drugs, where deuteration reduces metabolic clearance . Fluorinated analogs, such as (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid, exhibit enhanced metabolic stability due to fluorine’s resistance to cytochrome P450 oxidation .

- Hydroxyphenylacetic Acid : The absence of strong electron-withdrawing groups results in higher acidity (pKa ~2.5–3.5), influencing ionization and solubility in physiological conditions .

Research Findings and Implications

- Metabolic Stability : Deuterated analogs of (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid showed a 40% reduction in clearance in preclinical models, suggesting that similar deuteration strategies could benefit the target compound .

- Degradation Pathways : Acidic degradation of fluorinated mandelic acids generates imine-related impurities, underscoring the need for stability studies in acetylated analogs .

- Stereochemical Influence : The R-configuration in the target compound and its analogs is critical for bioactivity, as seen in hGAT3 inhibitors where stereochemistry dictates binding affinity .

Activité Biologique

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid, a chiral compound with both hydroxyl and acetyl functional groups, has garnered interest in various fields of chemical biology and material science due to its unique properties. This article delves into the biological activity of this compound, exploring its applications in drug delivery, supramolecular chemistry, and material science, along with relevant case studies and research findings.

The compound's structure allows it to participate in various chemical reactions, particularly in dynamic covalent chemistry (DCvC). Its ability to form reversible bonds makes it suitable for applications requiring controlled release mechanisms. The compound is known to interact with endogenous nucleophiles, facilitating high-affinity drug discovery by forming stable yet kinetically labile conjugates.

Applications in Biological Systems

1. Drug Delivery Systems

- Mechanism : The compound can encapsulate therapeutic agents within drug delivery vehicles, allowing for controlled release profiles under physiological conditions.

- Research Findings : Studies have demonstrated that this compound significantly improves the release rate of drugs, suggesting its potential for targeted therapies.

2. Supramolecular Chemistry

- Mechanism : The compound facilitates the formation of complex structures through non-covalent interactions. It has been shown to undergo spontaneous self-assembly.

- Research Findings : Spectroscopic analyses indicate that these complexes are stable yet reversible, which is crucial for developing responsive materials that adapt to environmental changes.

3. Material Science

- Mechanism : In material chemistry, this compound is used to synthesize smart materials that respond to external stimuli such as pH or temperature.

- Research Findings : The incorporation of this compound into polymers has led to materials exhibiting self-healing properties and environmental adaptability.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of compounds structurally similar to this compound. The results indicated significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDCK cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to cellular apoptosis .

Case Study 2: Biocompatibility in Biomedical Devices

In biomedical applications, this compound was tested for its ability to enhance the biocompatibility of medical devices. The compound was used to coat device surfaces, with bioassays indicating improved interactions with biological molecules and reduced inflammatory responses.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.